Cyan-desipramine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

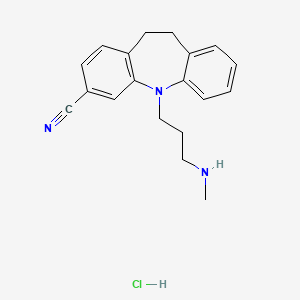

Cyan-desipramine, also known as this compound, is a useful research compound. Its molecular formula is C19H22ClN3 and its molecular weight is 327.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Depression Treatment

Cyan-desipramine is primarily indicated for the treatment of major depressive disorder (MDD). Clinical studies have demonstrated its efficacy in alleviating depressive symptoms, particularly in patients who do not respond to selective serotonin reuptake inhibitors (SSRIs) or other standard treatments .

Neurodegenerative Diseases

Research has indicated that this compound may have neuroprotective properties beneficial in neurodegenerative conditions such as Huntington's disease and multiple sclerosis. In preclinical models, it has been observed to inhibit glutamate-induced mitochondrial permeability and reduce neuronal apoptosis . These findings suggest potential applications in treating or managing symptoms associated with neurodegeneration.

Neuropathic Pain Management

This compound is also utilized off-label for neuropathic pain management. Its ability to modulate norepinephrine levels makes it effective in alleviating pain associated with conditions like diabetic neuropathy and postherpetic neuralgia .

Case Study 1: Huntington's Disease Model

In a study involving a Huntington's disease model, this compound was administered to assess its neuroprotective effects against glutamate toxicity. Results indicated significant reductions in neuronal death and improved mitochondrial function at concentrations as low as 2 µM . This supports the compound's potential role in protecting against excitotoxicity.

Case Study 2: Multiple Sclerosis

A systematic screening of generic drugs highlighted this compound's effectiveness in reducing inflammatory responses in experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. The treatment led to decreased T-cell proliferation and improved behavioral outcomes in treated subjects compared to controls .

Data Tables

| Application | Mechanism | Evidence |

|---|---|---|

| Depression | Norepinephrine reuptake inhibition | Clinical trials showing efficacy in MDD |

| Neurodegenerative Diseases | Protection against glutamate-induced toxicity | Preclinical studies demonstrating neuroprotection |

| Neuropathic Pain | Modulation of norepinephrine levels | Off-label use supported by pain management studies |

Propiedades

Número CAS |

97744-00-8 |

|---|---|

Fórmula molecular |

C19H22ClN3 |

Peso molecular |

327.8 g/mol |

Nombre IUPAC |

11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepine-2-carbonitrile;hydrochloride |

InChI |

InChI=1S/C19H21N3.ClH/c1-21-11-4-12-22-18-6-3-2-5-16(18)9-10-17-8-7-15(14-20)13-19(17)22;/h2-3,5-8,13,21H,4,9-12H2,1H3;1H |

Clave InChI |

LVNGPHKXMPVAOF-UHFFFAOYSA-N |

SMILES |

CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)C#N.Cl |

SMILES canónico |

CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)C#N.Cl |

Sinónimos |

cyan-desipramine desmethylcianopramine Ro 12-5419 Ro-125419 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.